N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide, commonly known as DMTM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMTM is a thioacetamide derivative that exhibits a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties. In
Mechanism of Action
DMTM exerts its biological effects by inhibiting the activity of thiol-containing enzymes, such as thioredoxin reductase and glutathione reductase. These enzymes play a critical role in maintaining the redox balance of cells and are often overexpressed in cancer cells. By inhibiting these enzymes, DMTM induces oxidative stress and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anticancer, antifungal, and antimicrobial properties, DMTM has been shown to exhibit anti-inflammatory activity. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. DMTM has also been shown to reduce the production of reactive oxygen species in cells, indicating its potential as an antioxidant.
Advantages and Limitations for Lab Experiments
DMTM is a relatively stable compound that can be easily synthesized in the laboratory. It exhibits potent biological activity at low concentrations, making it a cost-effective candidate for further research. However, DMTM has limited solubility in water, which may pose challenges in its formulation for clinical use.
Future Directions
Future research on DMTM should focus on its potential therapeutic applications in the treatment of cancer, fungal and bacterial infections, and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and to optimize its formulation for clinical use. Additionally, the development of DMTM analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesis Methods
DMTM can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with 2,6-dimethyl-3,5-dioxothiomorpholine in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with acetic anhydride and sodium acetate to yield DMTM.
Scientific Research Applications
DMTM has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. DMTM has also been shown to possess antifungal and antimicrobial properties, making it a potential candidate for the treatment of fungal and bacterial infections.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-9-15(20)18(16(21)10(2)24-9)8-14(19)17-12-6-5-11(22-3)7-13(12)23-4/h5-7,9-10H,8H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCQXXFGIIXRLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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